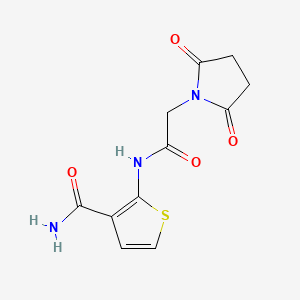
2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C11H11N3O4S and its molecular weight is 281.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Dioxopyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of the Thiophene Moiety : This is often accomplished via nucleophilic substitution reactions.
- Acetylation : The final step involves acetylation to yield the desired amide product.
These steps may utilize various coupling agents and catalysts to enhance yield and purity, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticonvulsant Activity
Research has shown that derivatives with similar structural features exhibit anticonvulsant properties. For instance, studies have evaluated the efficacy of related compounds in seizure models, demonstrating significant protective effects against induced seizures in animal models . The mechanism is believed to involve modulation of voltage-gated sodium and calcium channels.
Antinociceptive Effects
Compounds similar to this compound have been assessed for their pain-relieving properties. In vivo studies indicated that certain derivatives exhibited significant antinociceptive effects, suggesting potential applications in pain management .
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes. It has been suggested that it may inhibit specific enzymes by mimicking natural substrates, thus blocking active sites and altering enzymatic activity . This interaction is crucial for developing therapeutic agents targeting metabolic pathways involved in diseases.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticonvulsant Studies : In one study, derivatives were tested against standard anticonvulsants like valproic acid, showing favorable ED50 values indicating higher efficacy compared to established drugs .
- Mechanism of Action : The compound's ability to bind to sodium channels was highlighted in a study where it showed balanced inhibition across multiple channel types, suggesting a multifaceted mechanism of action that could be exploited for therapeutic purposes .
- Safety Profile : Toxicity studies indicated that certain derivatives exhibited low cytotoxicity at therapeutic concentrations, making them viable candidates for further development in clinical settings .
Propiedades
IUPAC Name |
2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c12-10(18)6-3-4-19-11(6)13-7(15)5-14-8(16)1-2-9(14)17/h3-4H,1-2,5H2,(H2,12,18)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGCVEBBWSIEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














